1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane
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Overview
Description
1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[25]octane is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane typically involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane can be compared with other oxadiazole derivatives, such as:
CoViTris2020: A 2,5-disubstituted-1,3,4-oxadiazole derivative with potent anti-SARS-CoV-2 activity.
ChloViD2020: Another 2,5-disubstituted-1,3,4-oxadiazole derivative with similar antiviral properties. These compounds share the oxadiazole core but differ in their substituents and specific biological activities, highlighting the versatility and potential of oxadiazole derivatives in various applications.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-2-yl)-5-propan-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H19N3O/c1-8(2)10-14-15-11(16-10)9-7-12(9)3-5-13-6-4-12/h8-9,13H,3-7H2,1-2H3 |
InChI Key |
GPQCZMCXDRFDDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CC23CCNCC3 |
Origin of Product |
United States |
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